3-Bromo-1-butyne
Description
Significance as a Propargylic Halide Synthon in Modern Organic Chemistry
Propargylic halides are a class of compounds recognized for their utility as synthons, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.comorganic-chemistry.org 3-Bromo-1-butyne exemplifies the reactivity and synthetic potential of this class. The presence of a bromine atom, a good leaving group, at the propargylic position facilitates nucleophilic substitution reactions. cymitquimica.com This allows for the introduction of a butynyl moiety into various organic frameworks.
In modern organic chemistry, this compound is employed in numerous synthetic strategies:
Coupling Reactions: It participates in various metal-catalyzed cross-coupling reactions. For instance, asymmetric Negishi cross-coupling of racemic secondary propargylic halides with arylzinc reagents has been developed, providing a pathway to chiral alkyne structures. organic-chemistry.org
Nucleophilic Substitution: The compound readily reacts with a range of nucleophiles. This reactivity is fundamental to its role as a building block in synthesizing more complex molecules. cymitquimica.com
Radical Reactions: Propargyl halides can undergo homolysis to form propargyl radicals, which are valuable intermediates in organic synthesis. uwindsor.caresearchgate.net These radicals can participate in addition reactions and cyclizations, enabling the construction of intricate cyclic and acyclic systems. uwindsor.ca Visible-light-induced homocoupling of propargyl bromides has been developed to selectively form 1,5-diynes, which are valuable synthetic building blocks. researchgate.net
The dual functionality of this compound—the reactive C-Br bond and the terminal alkyne's capacity for further modification (e.g., via click chemistry or Sonogashira coupling)—positions it as a highly valuable and versatile synthon in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. fishersci.atmdpi.com
Context within Alkyne and Halogenated Hydrocarbon Chemistry
This compound's chemical behavior is defined by the interplay between its two key functional groups: the terminal alkyne (C≡C-H) and the secondary alkyl bromide. This combination places it at the intersection of alkyne and halogenated hydrocarbon chemistry.
Alkyne Reactivity: The terminal alkyne provides a site for reactions typical of this functional group. The acidic terminal proton can be removed by a strong base to generate a potent nucleophile (an acetylide), which can then react with various electrophiles. Furthermore, the triple bond itself can undergo addition reactions and is a key component in cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". mdpi.com
Halogenated Hydrocarbon Reactivity: The bromine atom imparts reactivity characteristic of alkyl halides. As a secondary halide, it can undergo both SN1 and SN2 substitution reactions, as well as elimination reactions. The propargylic position of the halogen enhances the reactivity of the C-Br bond due to the ability of the adjacent triple bond to stabilize either a carbocation intermediate (in SN1) or the transition state (in SN2). Studies comparing 3-bromo-1-butene (B1616935) and 1-bromo-2-butene show that the ability to form a resonance-stabilized allylic carbocation allows both primary and secondary halides to react at similar rates in SN1 reactions, a principle that extends to the propargylic system of this compound. vaia.com
Investigations into the dissociative photoionization of bromobutyne isomers reveal that this compound cations are not metastable and dissociate rapidly via Br-loss. rsc.org This high reactivity, governed by the synergistic effects of the alkyne and bromide functionalities, makes this compound a unique and powerful reagent.
| Property | Value | Source |
|---|---|---|
| CAS Number | 18668-72-9 | glpbio.comamerigoscientific.com |
| Molecular Formula | C₄H₅Br | scbt.comamerigoscientific.comcaltagmedsystems.co.uk |
| Molecular Weight | 132.99 g/mol | scbt.comglpbio.comamerigoscientific.com |
| Appearance | Clear liquid | adipogen.comcaltagmedsystems.co.uk |
| Refractive Index (n20/D) | 1.472 | |
| Storage Temperature | 2-8°C | glpbio.com |
| Purity | ≥90% (GC) | scbt.comamerigoscientific.com |
| InChI Key | PYJVGTWBTIEAMV-UHFFFAOYSA-N | amerigoscientific.com |
Historical Development and Emerging Research Trends in this compound Chemistry
The systematic study of halogenated alkyne derivatives began to appear in scientific literature around the mid-20th century, laying the groundwork for understanding their reactivity and synthetic applications. Initial research focused on developing efficient methods for their preparation, often through the halogenation of alkyne precursors or substitution reactions on propargyl alcohols. diva-portal.org
In recent years, research involving this compound and related propargylic halides has evolved significantly, driven by advancements in catalysis and synthetic methodology. Emerging trends highlight the compound's expanding role in sophisticated chemical transformations:
Photoredox Catalysis: The generation of propargyl radicals from propargyl halides using visible-light photoredox catalysis is a rapidly developing area. researchgate.net This strategy offers mild and efficient pathways for C-C bond formation and has been applied to the synthesis of complex structures.
Asymmetric Synthesis: The development of catalytic, enantioselective methods for the propargylation of various substrates remains a key research focus. This includes the use of chiral catalysts to control the stereochemistry of reactions involving propargylic synthons like this compound. mdpi.com
Advanced Materials and Bioorthogonal Chemistry: The terminal alkyne group makes this compound a suitable building block for creating functional materials and for use in bioorthogonal chemistry. mdpi.comsjtu.edu.cn After incorporation into a larger molecule, the alkyne can be used for "clicking" on reporter tags, imaging agents, or other functional moieties.
Ongoing research continues to explore the fundamental reactivity of bromobutyne isomers. Studies using techniques like photoelectron-photoion coincidence spectroscopy are providing deeper insights into their dissociation dynamics and energetics, which can inform their application in synthesis. rsc.orgresearchgate.net
Structure
3D Structure
Properties
IUPAC Name |
3-bromobut-1-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5Br/c1-3-4(2)5/h1,4H,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYJVGTWBTIEAMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70449088 | |
| Record name | 3-bromobut-1-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70449088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18668-72-9 | |
| Record name | 3-bromobut-1-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70449088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-1-butyne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Strategies for 3 Bromo 1 Butyne and Analogues
Traditional and Contemporary Synthetic Routes to Propargylic Bromides
The preparation of propargylic bromides, including 3-bromo-1-butyne, has long been a subject of synthetic investigation. Classical methods often involve direct bromination or the conversion of other functional groups into the desired bromide.
Direct Bromination Approaches for Alkyne Precursors
Direct bromination of terminal alkynes can lead to the formation of 1-bromoalkynes. frontiersin.org For instance, the use of an oxidant like chloramine-B with sodium bromide allows for the direct oxidative halogenation of terminal alkynes, yielding 1-bromoalkynes under mild conditions. organic-chemistry.org Another approach involves the use of N-bromosuccinimide (NBS) as a bromine source. frontiersin.org Hypervalent iodine reagents, such as phenyliodine diacetate (PIDA), in the presence of a bromide source like sodium bromide or tetrabutylammonium (B224687) bromide (TBAB), have also been effectively used for the chemoselective bromination of terminal alkynes. frontiersin.orgnih.govfrontiersin.org The choice of bromine source and reaction conditions can influence the selectivity, leading to mono-, di-, or even tetra-brominated products. frontiersin.orgnih.govfrontiersin.org
Enzymatic methods are also emerging for the direct halogenation of terminal alkynes. The enzyme JamD, a flavin-dependent halogenase, has been shown to directly brominate a terminal alkyne without needing an external redox partner, representing a novel biocatalytic approach. nih.gov
Functional Group Interconversions for Propargylic Halide Formation
A prevalent and versatile method for synthesizing propargylic bromides is through the functional group interconversion of propargylic alcohols. This transformation is a cornerstone of organic synthesis, allowing for the conversion of a readily available functional group into a more reactive one. ub.edufiveable.meimperial.ac.ukorganic-chemistry.org
One of the most common reagents for this conversion is phosphorus tribromide (PBr₃). wikipedia.orggoogle.comgoogle.comchemicalbook.com The reaction of a propargylic alcohol, such as 3-butyn-1-ol, with PBr₃ provides a direct route to the corresponding propargylic bromide. chemicalbook.com The reaction conditions, including temperature and the presence of a base like pyridine, can be optimized to improve yield and selectivity. google.com For example, a process for producing propargyl bromide involves the reaction of propargyl alcohol with PBr₃ at controlled temperatures, often in the presence of a tertiary amine. google.comgoogle.com
Other reagents and methods for converting alcohols to bromides include the use of triphenylphosphine (B44618) and carbon tetrabromide (Appel reaction) or triphenylphosphine and bromine. vanderbilt.edu The Mitsunobu reaction, utilizing a phosphine (B1218219), a dead-azo-dicarboxylate, and a bromine source, offers another pathway that often proceeds with inversion of stereochemistry. fiveable.me
Organometallic Approaches in this compound Synthesis
Organometallic reagents and catalysts have revolutionized the synthesis of bromoalkynes, offering mild, selective, and efficient alternatives to traditional methods. These approaches often provide access to compounds that are difficult to prepare using classical techniques.
Utilization of Organotrifluoroborates for Bromoalkyne Generation
Potassium organotrifluoroborates have emerged as stable and versatile precursors for the synthesis of various organic compounds, including organic bromides. wikipedia.org These compounds are air- and moisture-tolerant crystalline solids, making them easy to handle. wikipedia.org
A significant advancement in this area is the bromodeboronation of organotrifluoroborates. Organotrifluoroborates can be rapidly and regioselectively converted to organic bromides in high yields under mild conditions using sodium bromide in the presence of an oxidizing agent like chloramine-T. organic-chemistry.orgorganic-chemistry.org This method is applicable to a wide range of aryl, alkenyl, and alkynyl trifluoroborates. organic-chemistry.org
Another effective reagent for this transformation is tetrabutylammonium tribromide (TBATB). acs.orgresearchgate.net This metal-free method is highly chemoselective, tolerating various functional groups, and provides an efficient route to bromoalkynes from the corresponding alkynyltrifluoroborates. acs.orgresearchgate.net
| Precursor Type | Reagent System | Product | Key Features |
| Organotrifluoroborate | NaBr / Chloramine-T | Organic Bromide | Mild conditions, high yields, good regioselectivity organic-chemistry.orgorganic-chemistry.org |
| Organotrifluoroborate | Tetrabutylammonium tribromide (TBATB) | Organic Bromide | Metal-free, high chemoselectivity acs.orgresearchgate.net |
Metal-Mediated Syntheses of Bromoalkynes
Various transition metals have been employed to mediate the synthesis of bromoalkynes and their derivatives. ias.ac.innih.govorgsyn.orgresearchgate.netbeilstein-journals.org Copper-catalyzed reactions, for instance, are widely used in alkyne chemistry. mdpi.com While direct metal-mediated synthesis of this compound itself is less common, related metal-catalyzed cross-coupling reactions highlight the importance of propargylic bromides as synthons. acs.orgcapes.gov.brnih.gov For example, nickel-catalyzed Negishi cross-coupling reactions of propargylic bromides with organozinc reagents are powerful methods for forming carbon-carbon bonds. acs.orgcapes.gov.brnih.gov These reactions often proceed through complex mechanisms, potentially involving radical intermediates and various metal oxidation states. acs.orgcapes.gov.br
Stereoselective and Enantioselective Synthesis of Chiral Propargylic Bromides
The synthesis of chiral, enantioenriched propargylic bromides is of great importance for the preparation of optically active allenes and other valuable chiral molecules. nih.govrsc.org
One of the primary strategies for accessing chiral propargylic bromides is through the stereoselective conversion of enantioenriched propargylic alcohols. nih.gov This often involves an SN2' displacement mechanism, where a nucleophile attacks the triple bond, leading to an allene (B1206475), or an SN2 reaction at the carbon bearing the leaving group. Controlling the regioselectivity between these two pathways is a significant challenge. researchgate.net The choice of leaving group on the propargylic alcohol, such as a phosphate (B84403) or a sulfonate, can influence the outcome of the reaction. nih.govresearchgate.net
Asymmetric alkynylation of aldehydes is another powerful tool for establishing the stereocenter in a propargylic alcohol precursor. nih.gov The resulting chiral alcohol can then be converted to the corresponding bromide.
Nickel-catalyzed asymmetric cross-coupling reactions have also been developed for the synthesis of chiral propargyl derivatives. nih.govacs.org These methods often utilize chiral ligands to induce enantioselectivity, allowing for the stereoconvergent coupling of racemic propargylic halides with various nucleophiles. nih.gov For instance, a nickel/pybox catalyst system has been shown to be effective in the enantioselective Negishi arylation of propargylic bromides. acs.orgcapes.gov.br
| Synthetic Approach | Key Features | Resulting Product |
| Stereoselective conversion of chiral propargylic alcohols | Control of SN2 vs. SN2' pathways nih.govresearchgate.net | Chiral propargylic bromides or allenes |
| Asymmetric alkynylation of aldehydes | Creation of a stereocenter nih.gov | Enantioenriched propargylic alcohols (precursors to bromides) |
| Nickel-catalyzed asymmetric cross-coupling | Use of chiral ligands for stereoconvergence nih.govacs.org | Enantioenriched propargylated products |
Strategies for Asymmetric Induction in this compound Derivatives
The creation of chiral molecules, which are non-superimposable mirror images of each other, is crucial in fields like pharmaceuticals and materials science, as different enantiomers can have vastly different biological activities or physical properties. Asymmetric induction refers to the methods used to preferentially form one enantiomer over the other. For derivatives of this compound, this often involves the use of chiral catalysts or reagents that can influence the stereochemical outcome of a reaction.
One prominent approach is enantioselective catalysis , where a small amount of a chiral catalyst directs the reaction to produce a large amount of the desired chiral product. For instance, the asymmetric addition of organozinc reagents to aldehydes, a reaction that can be adapted to synthesize chiral alcohol precursors to bromoalkynes, can be catalyzed by chiral ligands like (-)-MIB (morpholinoisoborneol). orgsyn.org This method has been shown to produce secondary alcohols with high enantiomeric excess (ee), which can then be converted to the corresponding chiral bromoalkyne derivatives. orgsyn.org
Another powerful technique is the palladium- and copper-catalyzed sequential reaction . A palladium-catalyzed cross-coupling of a terminal alkyne with an acetylenic ester, ketone, or sulfone can generate a stereodefined enyne. rsc.org This intermediate can then undergo a regio- and enantioselective copper-catalyzed conjugate reduction to yield a chiral β-alkynyl product. rsc.org This dual catalytic system provides efficient access to a wide array of chiral β-alkynyl carbonyl and sulfonyl derivatives starting from simple alkyne precursors. rsc.org
Chiral Pool and Auxiliary-Based Syntheses
The chiral pool offers an alternative and often more direct route to enantiomerically pure compounds. This approach utilizes readily available, naturally occurring chiral molecules like amino acids, sugars, and terpenes as starting materials. wikipedia.org By starting with a molecule that already possesses the desired stereochemistry, chemists can often reduce the number of synthetic steps and avoid complex asymmetric reactions. For example, a chiral alcohol obtained from the chiral pool could be converted into a chiral bromoalkyne through standard chemical transformations.
Chiral auxiliaries provide another powerful method for controlling stereochemistry. A chiral auxiliary is a molecule that is temporarily attached to the starting material to direct the stereochemical course of a subsequent reaction. After the desired chiral center has been created, the auxiliary is removed. This strategy effectively transfers the chirality of the auxiliary to the product.
Sustainable and Scalable Synthetic Techniques
The principles of green chemistry and the application of advanced technologies like flow chemistry are becoming increasingly important in modern organic synthesis, aiming to make chemical processes safer, more efficient, and environmentally friendly.
Green Chemistry Principles Applied to Bromoalkyne Synthesis
Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Several of these principles are highly relevant to the synthesis of bromoalkynes.
Atom Economy : This principle, developed by Barry Trost, emphasizes maximizing the incorporation of all materials used in the process into the final product. acs.org Synthetic methods should be designed to be as "atom-economical" as possible, minimizing the formation of byproducts. acs.org
Less Hazardous Chemical Syntheses : Whenever practical, synthetic methods should be designed to use and generate substances that have little or no toxicity to human health and the environment. skpharmteco.com For instance, using N-bromosuccinimide (NBS) with a base like 1,8-diazabicycloundec-7-ene (DBU) for the bromination of terminal alkynes is a greener alternative to some traditional methods that use harsher reagents. lnu.edu.cn This method is often metal-free and can be performed under mild conditions with short reaction times. lnu.edu.cn
Safer Solvents and Auxiliaries : The use of auxiliary substances like solvents should be made unnecessary or innocuous wherever possible. Research into greener solvent alternatives is an active area of investigation to replace more hazardous solvents. skpharmteco.com
Design for Energy Efficiency : Energy requirements should be minimized by conducting reactions at ambient temperature and pressure whenever possible. acs.org
Use of Renewable Feedstocks : A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. bridgew.edu
Reduce Derivatives : Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided if possible, as these steps require additional reagents and generate waste. acs.org
Applications of Flow Chemistry for Process Intensification
Flow chemistry , where a chemical reaction is run in a continuously flowing stream rather than in a batch, offers several advantages for process intensification, particularly for reactions that are hazardous or difficult to control on a large scale. amt.uk The excellent heat and mass transfer in flow reactors allows for safer operation of highly exothermic reactions and precise control over reaction parameters. amt.uk This technology can be applied to various reaction types relevant to bromoalkyne synthesis, including halogenations. amt.uk The ability to safely handle hazardous reagents and intermediates makes flow chemistry an attractive option for the scalable and sustainable production of this compound and its analogs. researchgate.netresearchgate.net
Reactivity and Reaction Mechanisms of 3 Bromo 1 Butyne
Nucleophilic Substitution Reactions at the Propargylic Carbon
The carbon atom bonded to the bromine in 3-bromo-1-butyne is a propargylic carbon. This position is analogous to the allylic position in alkenes and imparts special reactivity to the molecule in nucleophilic substitution reactions.
Mechanistic Pathways of SN1 and SN2 in Propargylic Halides
Propargylic halides, such as this compound, can undergo nucleophilic substitution through both SN1 and SN2 mechanisms. The operative pathway is influenced by factors like the structure of the halide, the nature of the nucleophile, the solvent, and the reaction conditions. tcu.edu
The SN1 reaction is a two-step process that begins with the departure of the leaving group (bromide ion) to form a carbocation intermediate. vaia.commasterorganicchemistry.com This step is the rate-determining step. vaia.com The resulting propargyl cation is then attacked by a nucleophile. This mechanism is favored by tertiary and some secondary substrates that can form relatively stable carbocations, as well as by the use of weak nucleophiles and polar protic solvents. tcu.edunih.gov
The SN2 reaction , in contrast, is a one-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. tcu.edu The rate of an SN2 reaction depends on the concentration of both the substrate and the nucleophile. tcu.edu This pathway is favored for primary and some secondary halides, strong nucleophiles, and polar aprotic solvents. tcu.edu Steric hindrance around the reaction center can significantly slow down or prevent SN2 reactions. acs.org
It's important to note that some substitution reactions on propargylic systems can also proceed through radical mechanisms, offering an alternative to the classical SN1 and SN2 pathways. nih.govacs.org
Influence of Allylic/Propargylic Resonance on Reaction Kinetics and Selectivity
A key feature influencing the reactivity of propargylic halides is the resonance stabilization of the intermediate carbocation in SN1 reactions. The propargyl cation has a resonance structure that delocalizes the positive charge between the propargylic carbon and the terminal alkyne carbon. This is analogous to the resonance stabilization of the allyl cation. fiveable.me
This resonance stabilization lowers the activation energy for the formation of the carbocation, thus increasing the rate of SN1 reactions compared to their non-conjugated counterparts. For instance, 3-bromo-1-butene (B1616935) and 1-bromo-2-butene undergo SN1 reactions at nearly the same rate, despite one being a secondary halide and the other primary, due to the formation of the same resonance-stabilized allylic carbocation. vaia.com A similar effect is observed in propargylic systems.
Theoretical studies on the recombination of hydrogen atoms with propargyl radicals have also highlighted the importance of resonance in their reaction kinetics. dtic.mil The delocalization of the radical affects the potential energy surface and the rates of association reactions. dtic.milacs.orgosti.govnih.govrsc.org
Regioselectivity and Stereochemical Outcomes in Substitution Reactions
Nucleophilic attack on a resonance-stabilized propargyl cation can occur at either of the carbons sharing the positive charge. This can lead to the formation of a mixture of products, a phenomenon known as regioselectivity. The distribution of products depends on the specific substrate, nucleophile, and reaction conditions.
In terms of stereochemistry, SN1 reactions proceeding through a planar carbocation intermediate typically lead to a racemic mixture of products if the starting material is chiral. masterorganicchemistry.com This is because the nucleophile can attack from either face of the carbocation with equal probability. tcu.edu Conversely, SN2 reactions are stereospecific and proceed with an inversion of configuration at the chiral center. tcu.edu
Electrophilic Addition Reactions to the Alkyne Moiety
The carbon-carbon triple bond in this compound is electron-rich, making it susceptible to attack by electrophiles. These reactions lead to the breaking of the pi bonds and the formation of new single bonds.
Hydrohalogenation and Halogenation of Terminal Alkynes
Terminal alkynes undergo hydrohalogenation upon treatment with hydrogen halides (HX, where X = Cl, Br, I). jove.com The addition of one equivalent of HX to a terminal alkyne typically yields a vinyl halide. chemistrysteps.com If two equivalents of the hydrogen halide are used, a geminal dihalide is formed, where both halogen atoms are attached to the same carbon. youtube.com
Halogenation of terminal alkynes with halogens like bromine (Br₂) or chlorine (Cl₂) also occurs readily. The addition of one mole of the halogen to an alkyne results in the formation of a trans-dihaloalkene. chemistrysteps.com If an excess of the halogen is used, a tetrahaloalkane is produced. chemistrysteps.comkhanacademy.org The reaction proceeds through a cyclic halonium ion intermediate. libretexts.org
Regiochemical Control: Markovnikov versus Anti-Markovnikov Selectivity
The regioselectivity of electrophilic additions to unsymmetrical alkynes is governed by Markovnikov's rule . This rule states that in the addition of a protic acid (like HX) to an alkyne, the hydrogen atom attaches to the carbon atom that already has the greater number of hydrogen atoms. vaia.comlumenlearning.com The halide (X) then adds to the more substituted carbon. This is because the reaction proceeds through the more stable carbocation intermediate. masterorganicchemistry.commasterorganicchemistry.com
However, it is possible to achieve anti-Markovnikov addition under specific conditions. For the hydrohalogenation of terminal alkynes, the presence of peroxides (ROOR) with HBr leads to the bromine atom adding to the less substituted carbon. youtube.comyoutube.comlumenlearning.com This reaction proceeds via a free-radical mechanism. youtube.comlibretexts.org Another important anti-Markovnikov addition is hydroboration-oxidation, which results in the formation of an aldehyde from a terminal alkyne. vaia.comlumenlearning.comlibretexts.org
Characterization of Vinylic Carbocation and Radical Intermediates
The solvolysis of haloalkynes like this compound can proceed through various intermediates, including vinylic carbocations and radical species. The character of these intermediates is highly dependent on the substrate structure and reaction conditions. In the case of the related compound, 3-bromo-3-methyl-1-butyne, its solvolysis has been studied to understand the formation of such reactive intermediates. google.comacs.org While secondary carbocations are generally more stable than primary ones, vinylic carbocations are notably unstable. routledge.comscribd.com
Photoelectron-photoion coincidence spectroscopy studies on bromobutyne isomers, including this compound, reveal that the lowest energy dissociation path is the loss of a bromine atom. researchgate.netrsc.org For this compound, this process leads to the formation of a C₄H₅⁺ ion. The appearance energy for this fragmentation has been determined to be 10.284 ± 0.010 eV. researchgate.netrsc.org Computational studies using G4 theory suggest that the resulting C₄H₅⁺ ion from this compound is the linear CH₂CCCH₃⁺ ion. rsc.org This indicates a rearrangement from the initial secondary vinylic cation to a more stable resonance-stabilized structure. The dissociation of the this compound cation is rapid and does not exhibit a significant kinetic shift, unlike its isomer 4-bromo-1-butyne (B1278893). researchgate.net
Radical Reactions and Their Pathways
Propargyl radicals are key intermediates in various chemical transformations and their stability is comparable to that of benzyl (B1604629) radicals. uwindsor.ca These radicals can be generated through several methods, including the homolysis of propargylic halides. uwindsor.ca In the case of this compound, the carbon-bromine bond can be cleaved to generate a secondary propargylic radical. This radical is a resonance-stabilized species, with the unpaired electron density distributed between the propargylic and allenic positions. uwindsor.ca
Computational studies have shown that the radical character is predominantly on the propargylic carbon. uwindsor.ca The stability of propargylic radicals makes them synthetically useful intermediates. Investigations into the reaction kinetics of radicals derived from bromoalkynes have provided valuable data for understanding their reaction mechanisms. The bond dissociation energy of the C-H bond at the propargylic position is relatively low, which contributes to the radical's stability. uwindsor.ca
Table 1: Comparison of Appearance Energies for Br loss in Bromobutyne Isomers
| Compound | 0 K Appearance Energy (E₀) in eV | Product Ion |
| This compound | 10.284 ± 0.010 | CH₂CCCH₃⁺ |
| 1-Bromo-2-butyne (B41608) | 10.377 ± 0.010 | CH₂CCCH₃⁺ |
| 4-Bromo-1-butyne | 10.616 ± 0.030 | cyclic C₄H₅⁺ |
This table presents the 0 K appearance energies for bromine atom loss from different bromobutyne isomers as determined by photoelectron-photoion coincidence spectroscopy. rsc.org
This compound serves as a precursor in free-radical reactions and polymerization. For instance, it has been used as a monomer precursor in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) polymerization of 3-azido-1-propyne to obtain oligomers. researchgate.net The ability of bromoalkynes to generate radicals makes them useful in various synthetic applications. While specific studies on the polymerization of this compound are not extensively detailed in the provided results, the polymerization of similar compounds, like 1-(trimethylsilyl)-1-propyne, has been investigated. Bromination of poly[1-(trimethylsilyl)-1-propyne] has been shown to yield bromine-containing polymers with varying properties depending on the polymer's microstructure. researchgate.net Ruthenium-catalyzed polymerization of related chiral alkynes like (R)-(+)-3-butyn-2-ol has been used to produce helical polyacetylenes. sigmaaldrich.com
Generation and Stability of Propargylic Radicals in this compound Systems
Cycloaddition Reactions Involving the Alkyne Unit
Alkynyl halides, including brominated alkynes, can participate as dienophiles in Diels-Alder [4+2] cycloaddition reactions. uoguelph.ca The electron-withdrawing nature of the halide can enhance the reactivity of the alkyne, although thermal cycloadditions often require high temperatures. uoguelph.ca A theoretical study using Density Functional Theory (DFT) investigated the Diels-Alder reaction between 3-bromo-1-phenylprop-2-ynone and furan, analyzing the reaction mechanism and regioselectivity. researchgate.netresearchgate.net The study found that the reaction proceeds in a single, asynchronous step. researchgate.net
Metal catalysts, such as iridium complexes, have been shown to facilitate intramolecular [4+2] cycloadditions of diene-tethered alkynyl halides. uoguelph.cabeilstein-journals.org These catalyzed reactions can proceed in good yields, and the halide moiety is generally compatible with the reaction conditions without undergoing oxidative insertion into the carbon-halide bond. uoguelph.cabeilstein-journals.org
The terminal alkyne group in this compound makes it a suitable substrate for 1,3-dipolar cycloaddition reactions. One of the most prominent examples is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". organic-chemistry.org This reaction typically involves the coupling of a terminal alkyne with an azide (B81097) in the presence of a copper(I) catalyst to selectively form 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgcsic.es The mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide. nih.gov
This compound can be converted to 3-azido-1-propyne, which can then undergo CuAAC polymerization. researchgate.net Alkynyl bromides can also participate in other 1,3-dipolar cycloadditions. For example, they can react with in situ generated diazo compounds to produce 3,5-diaryl-4-bromopyrazoles with high regioselectivity. organic-chemistry.org Additionally, 1,3-dipolar cycloadditions between pyridinium (B92312) N-ylides and acetylenic dipolarophiles like 1-butyn-3-one have been used to synthesize indolizine (B1195054) derivatives. lew.ro
Table 2: Examples of Cycloaddition Reactions with Alkynyl Bromides
| Reaction Type | Reactants | Catalyst/Conditions | Product Type |
| Diels-Alder | 3-Bromo-1-phenylprop-2-ynone + Furan | Thermal (DFT Study) | Bicyclic Adduct |
| Intramolecular Diels-Alder | Diene-tethered alkynyl bromide | [IrCl(COD)]₂ / dppe, DMSO, 90°C | Bicyclic Product |
| 1,3-Dipolar Cycloaddition | Alkynyl bromide + Diazo compound | NaOH, THF, 80°C | 4-Bromopyrazole |
| CuAAC | Benzyl azide + Phenylacetylene | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | 1,4-disubstituted 1,2,3-triazole |
This table summarizes various cycloaddition reactions involving alkynyl bromides, showcasing the diversity of reaction partners and conditions. researchgate.netbeilstein-journals.orgcsic.esorganic-chemistry.org
Formation of Heterocyclic and Macrocyclic Structures from this compound
The bifunctional nature of this compound allows it to serve as a versatile building block for the construction of both heterocyclic and macrocyclic frameworks. The propargyl bromide moiety can undergo nucleophilic substitution, while the terminal alkyne can participate in a variety of coupling and cycloaddition reactions.
Although studies often focus on its isomer, 4-bromo-1-butyne, the reactivity pattern of 3-halo-1-butynes is well-suited for cyclization strategies. For instance, the analogous compound, 3-chloro-1-butyne (B1584404), has been successfully employed in the synthesis of coumarin (B35378) derivatives. researchgate.net In these reactions, the propargyl halide first undergoes an alkylation reaction with a nucleophilic substrate, such as a mercapto-coumarin, introducing the butynyl group. Subsequent transformations can then induce cyclization. A similar pathway is accessible for this compound, where the greater reactivity of the C-Br bond can be advantageous.
In a typical reaction for heterocycle formation, a bifunctional nucleophile can react first at the electrophilic carbon bearing the bromine atom, followed by an intramolecular reaction involving the alkyne. An example is the synthesis of certain anti-AIDS agents where 3-chloro-1-butyne is reacted with a nucleophile in the presence of potassium carbonate and potassium iodide. researchgate.net This introduced butynyl group can then undergo further reactions like thermal rearrangement and cyclization. researchgate.net
The construction of macrocycles often relies on strategies that minimize competing intermolecular reactions, such as using high-dilution conditions or template-driven approaches. rsc.orgacs.org Bromoalkynes are valuable partners in these syntheses, particularly in metal-catalyzed cross-coupling reactions like the Sonogashira or Cadiot-Chodkiewicz couplings, which form key bonds within the macrocyclic ring. nih.govacs.org While direct examples detailing this compound in macrocyclization are not prevalent in the literature, its structural motifs are incorporated through multi-step syntheses where related bromoalkynes are used to build segments of a larger linear precursor, which is then cyclized. nih.gov
The following table summarizes representative reaction types where 3-halo-1-butyne analogues are used to generate cyclic structures.
| Cyclic Structure Type | Reagent/Catalyst System | Reaction Description | Ref |
| Heterocycles (Coumarins) | K₂CO₃, KI, Acetone | Alkylation of a mercapto-coumarin with 3-chloro-1-butyne, followed by thermal rearrangement. | researchgate.net |
| Macrocycles (General) | Pd or Cu catalysts | Intramolecular cross-coupling reactions (e.g., Sonogashira, Stille) of precursors containing bromoalkyne moieties. | rsc.orgacs.org |
| Macrocycles (Oligohydrazides) | One-pot [3+3] reaction | Formation of large macrocycles through sequential coupling reactions under specific conditions. | acs.org |
Rearrangement Processes and Isomerization Pathways
The propargylic nature of this compound and its derivatives makes them susceptible to rearrangement reactions, most notably the propargyl-allenyl rearrangement and alkynyl group shifts. These processes are often mechanistically intriguing and have significant implications for synthesis, as they can lead to products with different connectivity and stereochemistry than expected from direct substitution or addition.
A fundamental isomerization pathway for propargylic systems is the rearrangement to an allenic isomer. In the case of this compound derivatives, this typically involves a shift of the double bond and the halogen atom. A key example is the behavior of 3-bromo-3-methyl-1-butyne, a tertiary derivative. This compound is known to interconvert with its allenic isomer, 1-bromo-3-methyl-1,2-butadiene. acs.orgacs.org
This rearrangement is particularly relevant in nucleophilic substitution reactions. The reaction of a propargyl halide with a nucleophile can proceed through two main pathways: a direct SN2 substitution at the propargylic carbon, or an SN2' pathway where the nucleophile attacks the terminal alkyne carbon, pushing the pi-electrons to form an allene (B1206475) and ejecting the bromide. The balance between these pathways is influenced by the substrate structure, the nucleophile, and the reaction conditions.
Another manifestation of this rearrangement is observed in the formation of heterocycles from propargyl azides. Propargyl azides, which can be formed from propargyl bromides, can undergo a rsc.orgrsc.org-sigmatropic rearrangement to generate transient allenyl azides. arkat-usa.org These highly reactive intermediates can then cyclize to form triazafulvenes, which are trapped by nucleophiles to yield stable 1,2,3-triazole products. arkat-usa.org This cascade reaction demonstrates how a propargyl-allenyl isomerization is a key step in a synthetically useful transformation.
The table below shows examples of propargyl systems, including a derivative of this compound, that undergo rearrangement to allenic species.
| Propargyl Precursor | Rearrangement Product | Reaction Context | Ref |
| 3-Bromo-3-methyl-1-butyne | 1-Bromo-3-methyl-1,2-butadiene | Isomerization and substitution reactions in aqueous ethanol. | acs.orgacs.org |
| 1-Bromo-2-butyne | Allenyl alcohol | Cu-catalyzed, Mn-mediated reaction with aldehydes. | researchgate.netd-nb.info |
| Propargyl Azides | Allenyl Azides (transient) | rsc.orgrsc.org-Sigmatropic rearrangement during the synthesis of 1,2,3-triazoles. | arkat-usa.org |
Beyond the classic propargyl-allenyl rearrangement, derivatives of this compound can participate in more complex migrations of the entire alkynyl group. These shifts are synthetically important as they can lead to the formation of unexpected and valuable molecular scaffolds.
A notable example is the palladium-catalyzed bromoalkynylation of ynamides, where a unique 1,3-alkynyl migration occurs. chemrxiv.orgresearchgate.net In this process, the oxidative addition of a bromoalkyne to a Pd(0) catalyst is proposed to form a Pd(II) intermediate. Instead of a direct reaction, this intermediate undergoes carbopalladation with the ynamide. This is followed by a key 1,3-shift of the alkynyl group from the palladium center to an adjacent carbon of the former ynamide. Subsequent reductive elimination yields a β-bromo ynenamide, a product that would be inaccessible through conventional pathways. chemrxiv.org This mechanism provides a powerful, atom-economical route to highly functionalized ynenamides. chemrxiv.orgresearchgate.net
A related phenomenon is the 1,3-metallate shift observed in the nickel-catalyzed reaction of alkynyl tetracoordinate borons with aryl bromides. dicp.ac.cn Here, syn-addition of an aryl-nickel complex to the alkyne is followed by a 1,3-shift of the boron-containing group, ultimately leading to the formation of axially chiral alkenes after reductive elimination. dicp.ac.cn While not involving a bromoalkyne directly, this reaction highlights the principle of a 1,3-alkynyl migration as a key step in modern catalytic C-C bond formation.
These alkynyl shift mechanisms have significant synthetic implications, enabling the construction of complex molecules with high regio- and stereoselectivity. They represent a departure from classical reactivity and open new avenues for the functionalization of alkynes.
Catalytic Transformations Utilizing 3 Bromo 1 Butyne
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal catalysis provides a powerful platform for the functionalization of 3-bromo-1-butyne, facilitating the formation of new carbon-carbon bonds through cross-coupling reactions.
Palladium-Catalyzed Coupling Reactions (e.g., Sonogashira, Negishi)
Palladium catalysts are highly effective in promoting the cross-coupling of this compound with various partners. The Sonogashira reaction, a cornerstone of C(sp)-C(sp²) bond formation, has been successfully applied to this compound. researchgate.net For instance, the reaction of this compound with aryl iodides in the presence of a palladium catalyst like PdCl₂(PPh₃)₂ and a copper(I) co-catalyst proceeds efficiently. researchgate.netresearchgate.net
A notable application is a cascade reaction involving a Sonogashira coupling, followed by nucleophilic substitution and β-elimination. researchgate.netresearchgate.net In this process, this compound reacts with an aryl iodide, and the subsequent steps lead to the formation of conjugated enynes. researchgate.netresearchgate.net The optimization of this cascade reaction has been studied, demonstrating that catalyst loading and base equivalents are crucial for achieving high yields. researchgate.net
Table 1: Optimization of Cascade Reaction Conditions for Enyne Synthesis researchgate.net
| Catalyst (mol%) | Base (equivalents) | Substrate (equivalents) | Yield (%) |
| 0.57% Pd, 1.1% CuI | 5 | 1.5 | >98 |
| 0.57% Pd, 1.1% CuI | 2 | 1.5 | 92 |
| 0.57% Pd, 1.1% CuI | 2 | 1.01 | 94 |
| 1.14% Pd, 2.28% CuI | 2 | 1.5 | 25 |
The Negishi coupling, which involves the reaction of an organozinc reagent with an organic halide, also provides a viable route for the functionalization of substrates structurally related to this compound. While direct examples with this compound are less common, the principles of palladium-catalyzed cross-coupling suggest its potential applicability. researchgate.netnih.gov For example, palladium-catalyzed isoalkyl-alkenyl coupling has been demonstrated with structurally similar alkenyl bromides derived from alkyne bromoboration. nih.gov
Copper-Catalyzed Coupling Reactions (e.g., Cadiot-Chodkiewicz)
Copper-catalyzed reactions, particularly the Cadiot-Chodkiewicz coupling, are fundamental for the synthesis of unsymmetrical diynes. alfa-chemistry.comrsc.org This reaction involves the coupling of a terminal alkyne with a 1-haloalkyne, such as this compound, in the presence of a copper(I) salt and a base. alfa-chemistry.comrsc.org The Cadiot-Chodkiewicz coupling is a powerful tool for creating C(sp)-C(sp) bonds and has been utilized in the synthesis of various natural products. nih.gov
The efficiency of the Cadiot-Chodkiewicz coupling can be influenced by several factors, including the choice of base, the use of co-catalysts, and the reaction solvent. rsc.org For instance, the use of amine bases like pyrrolidine (B122466) can significantly enhance the reaction rate and yield. rsc.org Additionally, the combination of copper(I) salts with palladium co-catalysts can improve the efficiency and scope of the coupling, especially for less reactive chloroalkynes. rsc.org
A convenient protocol for the Cadiot-Chodkiewicz coupling involves the in situ generation of volatile bromoalkynes from dibromoolefin precursors, which are then immediately subjected to copper-catalyzed coupling conditions. nih.gov This method circumvents the need to handle potentially hazardous low-molecular-weight bromoalkynes. nih.govnih.gov
Nickel-Catalyzed Diyne Synthesis Methodologies
Nickel catalysis offers an alternative and efficient method for the synthesis of 1,3-diynes. A notable methodology involves the cross-coupling of alkynyl bromides with alkynyl aluminum reagents catalyzed by a nickel complex. sioc-journal.cn This approach has demonstrated high efficiency, affording the corresponding 1,3-diyne products in good to excellent yields under mild conditions. sioc-journal.cn The reaction is typically carried out using a catalyst system such as Ni(acac)₂ with a phosphine (B1218219) ligand like 1,2-bis(diphenylphosphino)ethane (B154495) (dppe). sioc-journal.cn This method is applicable to a range of alkynyl bromides and alkynyl aluminum reagents with various substituents. sioc-journal.cn
Development of Multi-Component Reactions and Cascade Processes
The reactivity of this compound has been harnessed in the development of elegant multi-component reactions and cascade processes. A prime example is the palladium-catalyzed cascade reaction that combines a Sonogashira cross-coupling with a subsequent nucleophilic substitution and elimination. researchgate.netcsic.es This sequence allows for the synthesis of linear conjugated dienynes from aryl iodides and this compound in a single pot. researchgate.net The reaction proceeds through an initial Sonogashira coupling, followed by an amine-mediated substitution of the bromide and a final β-elimination to generate the conjugated system. researchgate.netresearchgate.net This approach provides access to complex molecules that would be challenging to prepare through other means. researchgate.net
Hydrofunctionalization of the Alkyne Triple Bond
The alkyne moiety of this compound is susceptible to hydrofunctionalization reactions, which introduce new functional groups across the triple bond.
Metal-Catalyzed Hydroboration and Hydrometallation Strategies
Metal-catalyzed hydroboration is a key strategy for the functionalization of alkynes. The hydroboration of 1-bromo-1-alkynes, a class of compounds including isomers of this compound, with reagents like dibromoborane, provides a route to (Z)-2-alkenyldimethylboranes or (Z)-2-alkenylmethylzincs. nih.gov These intermediates can then be used in subsequent one-pot Suzuki or Negishi cross-coupling reactions. nih.gov While direct hydroboration of this compound itself is less documented, the hydroboration of related terminal alkynes like propyne (B1212725) and 1-butyne (B89482) with dichloroborane has been shown to yield 1,1-bis(dichloroboryl)alkanes. znaturforsch.com These reactions highlight the potential for selective functionalization of the alkyne group in brominated butynes. znaturforsch.comresearchgate.net
Catalytic Functional Group Interconversions
Nucleophilic Trifluoromethylation of Propargylic Halides
The introduction of a trifluoromethyl (CF3) group into organic molecules can significantly alter their physical, chemical, and biological properties. Nucleophilic trifluoromethylation of propargylic halides like this compound provides a direct route to trifluoromethylated alkynes.
A common method involves the use of (trifluoromethyl)trimethylsilane (B129416) (TMSCF3) as the trifluoromethylating agent. organic-chemistry.org Copper(I) salts can mediate the nucleophilic trifluoromethylation of various halides, including allyl, benzyl (B1604629), and alkyl halides. rsc.org While direct examples with this compound are not prevalent in the provided context, the general reactivity of propargylic halides suggests its potential as a substrate. The reaction of TMSCF3 with halides is often facilitated by a fluoride (B91410) source, such as cesium fluoride (CsF), which activates the silicon-carbon bond. organic-chemistry.org
Photoredox catalysis has also emerged as a powerful tool for trifluoromethylation reactions. sigmaaldrich.com This method utilizes photocatalysts that, upon irradiation with visible light, can initiate single-electron transfer processes to generate a trifluoromethyl radical from a suitable precursor. This radical can then engage in reactions with substrates like this compound.
The following table outlines reagents and catalytic systems used for nucleophilic trifluoromethylation.
| Reagent | Catalyst/Promoter | Substrate Type |
| TMSCF3 | Cu(I) salts | Aryl, allyl, benzyl, alkyl halides rsc.org |
| TMSCF3 | CsF | trans-Enones organic-chemistry.org |
| CF3I | Tetrakis(dimethylamino)ethylene (TDAE) | General nucleophilic trifluoromethylation sigmaaldrich.com |
Amidation of Alkynyl Bromides under Catalytic Conditions
The amidation of alkynyl bromides is a valuable transformation for the synthesis of ynamides, which are important building blocks in organic synthesis. While direct catalytic amidation of this compound is not explicitly detailed in the provided sources, related reactions provide insight into potential methodologies.
A Ritter-type amidation of unactivated alkynes has been achieved using a trivalent iodine electrophile, benziodoxole triflate (BXT), in the presence of a nitrile. rsc.org This reaction proceeds via a trans-difunctionalization to yield β-iodanyl enamides. rsc.org Although this method applies to internal alkynes, it highlights the possibility of activating the alkyne functionality of this compound towards nucleophilic attack by a nitrile.
Gold-catalyzed Ritter-type amidation of chloro- and bromoalkynes has also been reported to produce trisubstituted, β-haloenamides. rsc.org This suggests that a gold catalyst could potentially facilitate the reaction between this compound and a nitrile.
Furthermore, palladium-catalyzed multicomponent reactions involving propargylic amines, alkynyl bromides, and a carbon dioxide source have been developed to synthesize oxazolidinones. epfl.ch This transformation involves the activation of the alkynyl bromide by a palladium(0) complex. epfl.ch
The following table summarizes catalytic systems for amidation and related reactions of alkynes.
| Reaction Type | Catalyst/Reagent | Substrate | Product |
| Ritter-type Iodo(III)amidation | Benziodoxole triflate (BXT), Nitrile | Internal Alkyne | β-Iodanyl Enamide rsc.org |
| Ritter-type Amidation | Gold Catalyst | Chloro- and Bromoalkynes | Trisubstituted, β-Haloenamide rsc.org |
| Carboxylation-Alkynylation | Palladium(0) complex, CsHCO3 | Propargylic Amine, Alkynyl Bromide | Oxazolidinone epfl.ch |
Oxyalkynylation Reactions and Their Applications
Palladium-catalyzed intramolecular oxyalkynylation of non-activated olefins provides a powerful method for the synthesis of heterocyclic compounds like tetrahydrofurans. core.ac.uk This reaction involves the cyclization of an alcohol onto an olefin, coupled with the introduction of an alkynyl group. While this compound itself is the bromoalkyne, the principles of this reaction are relevant to its potential use as a coupling partner.
In a typical oxyalkynylation reaction, a Pd(0) catalyst is used with an alkynyl bromide as the coupling partner. core.ac.uk The reaction proceeds through an oxypalladation step followed by reductive elimination. core.ac.uk The scope of this reaction is broad, accommodating primary, secondary, and even tertiary alcohols, leading to the formation of substituted tetrahydrofurans with high diastereoselectivity. core.ac.uk
The following table details the conditions and outcomes of a palladium-catalyzed oxyalkynylation reaction.
| Substrate | Catalyst System | Coupling Partner | Product | Yield | Diastereoselectivity |
| Pent-4-en-1-ol | Pd2(dba)3, Ligand | Bromo-triisopropylsilylacetylene | 2-(Triisopropylsilylethynyl)tetrahydrofuran | 79-92% | >95:5 trans core.ac.uk |
| Hex-5-en-2-ol | Pd2(dba)3, Ligand | Bromo-triisopropylsilylacetylene | 2-Methyl-5-(triisopropylsilylethynyl)tetrahydrofuran | 60-80% | >95:5 trans core.ac.uk |
Ligand and Catalyst Design in Bromoalkyne Chemistry
Role of Ligands in Achieving Selectivity and Enhancing Efficiency
The choice of ligand is crucial in transition metal-catalyzed reactions involving bromoalkynes like this compound, as it significantly influences the selectivity and efficiency of the transformation.
In palladium-catalyzed reactions, phosphine ligands play a pivotal role. For instance, in the Cadiot-Chodkiewicz coupling of terminal alkynes with 1-bromoalkynes, the use of P(o-Tol)3 as a ligand has been reported. rsc.org The development of amine-functionalized mesoporous silica (B1680970) SBA-15-supported palladium catalysts has enabled this cross-coupling with high selectivity and good yields, minimizing the formation of homo-coupling byproducts without the need for phosphine ligands. rsc.org
In the palladium-catalyzed hydrogenation of alkynes with formic acid, the ligand determines the stereochemical outcome. acs.org The use of 1,4-bis(diphenylphosphino)butane (B1266417) (dppb) as a ligand is critical for achieving high selectivity for the (Z)-alkene. acs.org A decrease in the ligand-to-metal ratio leads to a loss of stereoselectivity. acs.org
For rhodium-catalyzed hydrosilylation of alkynes, N-heterocyclic carbene (NHC) ligands are effective. The steric and electronic properties of the NHC ligand, modified by substituents, can be tuned to control the selectivity of the reaction. rsc.org For example, increasing the steric hindrance in the picolyl fragment of a Rh(I)-NHC catalyst resulted in improved selectivity for the β-(E)-vinylsilane isomer. rsc.org
The following table highlights the role of specific ligands in various catalytic reactions involving bromoalkynes.
| Reaction | Catalyst | Ligand | Role of Ligand |
| Cadiot-Chodkiewicz Coupling | Pd | P(o-Tol)3 | Promotes cross-coupling rsc.org |
| Cadiot-Chodkiewicz Coupling | Pd on SBA-15 | Amine-functionalized silica | Phosphine-free, high selectivity rsc.org |
| Alkyne Hydrogenation | Pd2dba3 | dppb | Controls stereoselectivity for (Z)-alkene acs.org |
| Alkyne Hydrosilylation | Rh(I) | N-heterocyclic carbene (NHC) | Modulates regio- and stereoselectivity rsc.org |
Comparative Studies of Heterogeneous and Homogeneous Catalysis
The catalytic transformations of this compound primarily rely on transition metal catalysts, which can be classified into two main categories: homogeneous and heterogeneous. mdpi.com In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a liquid solution. researchgate.net Conversely, heterogeneous catalysis involves a catalyst that is in a different phase from the reactants, such as a solid catalyst in a liquid or gas reaction mixture. researchgate.net The choice between these two modes of catalysis for reactions involving this compound is dictated by a trade-off between activity, selectivity, and practical considerations like catalyst recovery and reuse.
Homogeneous catalysts, such as soluble palladium-phosphine complexes (e.g., Pd(PPh₃)₂Cl₂) and nickel complexes, are predominantly used for intricate C-C bond-forming reactions like Sonogashira and other cross-coupling reactions involving this compound. libretexts.orgresearchgate.net These catalysts offer high activity and selectivity under mild reaction conditions due to their well-defined, single-site active centers which are readily accessible to the substrate molecules. nih.gov This high degree of interaction between the catalyst and reactants enhances reaction rates and allows for fine-tuning of the catalyst's electronic and steric properties to control the reaction's outcome. libretexts.org The primary drawback of homogeneous catalysis is the often-difficult and costly separation of the catalyst from the reaction products, which complicates catalyst recycling and can lead to product contamination. wikipedia.org
Heterogeneous catalysis offers a practical solution to the problem of catalyst separation. mdpi.com By immobilizing catalytic species onto solid supports like silica, alumina, polymers, or magnetic nanoparticles, the catalyst can be easily removed from the reaction mixture by simple filtration or magnetic separation. mdpi.comrsc.orgcam.ac.uk This facilitates catalyst recycling, reduces operational costs, and minimizes metal leaching into the final product, which is particularly crucial in the pharmaceutical industry. mdpi.comresearchgate.net For reactions analogous to those involving this compound, such as the Sonogashira coupling of other haloalkynes, various heterogeneous systems have been developed. These include palladium nanoparticles supported on materials like MCM-41, montmorillonite, or poly(1,4-phenylene sulfide). mdpi.comresearchgate.netnih.gov However, heterogeneous catalysts can sometimes suffer from lower activity compared to their homogeneous counterparts due to mass transfer limitations and a lower density of active sites on the catalyst surface. researchgate.net
Below is a comparative table summarizing the key characteristics of homogeneous and heterogeneous catalysis in the context of this compound transformations.
| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |
| Catalyst Phase | Same phase as reactants (liquid) researchgate.net | Different phase from reactants (solid) researchgate.net |
| Examples | Pd(PPh₃)₂Cl₂/CuI (Sonogashira), NiCl₂(PCy₃)₂ (Nickel Coupling) libretexts.orgresearchgate.net | Pd nanoparticles on MCM-41, Fe₃O₄, or polymers mdpi.comrsc.orgnih.gov |
| Activity & Selectivity | Generally high activity and selectivity due to well-defined active sites. nih.gov | Can be lower due to mass transfer limitations and non-uniform active sites. researchgate.net |
| Reaction Conditions | Typically mild (e.g., room temperature). wikipedia.org | May require higher temperatures to overcome mass transfer barriers. |
| Catalyst Separation | Difficult, often requires extraction or chromatography. wikipedia.org | Easy, by filtration or magnetic separation. mdpi.com |
| Catalyst Recyclability | Challenging and often inefficient. wikipedia.org | Generally straightforward and efficient. rsc.orgresearchgate.net |
| Mechanistic Understanding | Often well-understood through spectroscopic and kinetic studies. | More complex to study due to the nature of the catalyst surface. researchgate.net |
Mechanistic Insights into Catalytic Cycles in this compound Transformations
Understanding the step-by-step mechanism of a catalytic cycle is fundamental to optimizing reaction conditions and predicting product outcomes. For this compound, the most relevant transformations are palladium- and nickel-catalyzed cross-coupling reactions.
Palladium-Catalyzed Sonogashira Coupling
The Sonogashira reaction is a powerful method for forming C(sp²)-C(sp) bonds and is frequently applied to substrates like this compound. The reaction is co-catalyzed by palladium and copper complexes and proceeds through two interconnected catalytic cycles. wikipedia.orgchemrxiv.org
The proposed mechanism for a cascade reaction involving an initial Sonogashira coupling of this compound is as follows: chemrxiv.org
Palladium(0) Cycle:
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with an aryl or vinyl halide (e.g., 3-chloro-4-fluoroiodobenzene), forming a Pd(II) intermediate. researchgate.net
Transmetalation: A copper(I) acetylide, formed in the copper cycle, transfers the acetylide group from copper to the Pd(II) center. This step forms a new Pd(II)-alkynyl complex and regenerates the copper catalyst. researchgate.net
Reductive Elimination: The Pd(II)-alkynyl complex undergoes reductive elimination, forming the C-C bond of the coupled product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle. researchgate.net
Copper(I) Cycle:
Acetylide Formation: A base, typically an amine like triethylamine, deprotonates the terminal alkyne (this compound), which then coordinates with a Cu(I) salt (e.g., CuI) to form a copper(I) acetylide species. researchgate.net This species is the key nucleophile for the transmetalation step.
In a specific cascade reaction, after the initial Sonogashira product is formed, it can undergo subsequent reactions such as nucleophilic substitution of the bromine atom on the butyne backbone by the amine base, followed by an elimination reaction to yield a conjugated enyne. chemrxiv.org
Nickel-Catalyzed Cross-Coupling
Nickel catalysts are also effective for coupling reactions of propargylic halides like this compound. researchgate.net These reactions can proceed through various catalytic cycles, often involving Ni(0), Ni(I), Ni(II), and even Ni(III) oxidation states. rsc.org
A plausible catalytic cycle for the nickel-catalyzed coupling of this compound with an organometallic reagent (e.g., an organotitanium reagent) can be proposed based on related systems: researchgate.net
Oxidative Addition: The active Ni(0) species reacts with this compound in an oxidative addition step. This step can be complex, potentially leading to either an allenyl-nickel(II) intermediate (via an SN2' pathway) or a propargyl-nickel(II) intermediate (via an SN2 pathway).
Transmetalation: The organometallic nucleophile (e.g., Ar-Ti(O-i-Pr)₃) transfers its organic group to the nickel(II) center, displacing the bromide and forming a diorganonickel(II) complex.
Reductive Elimination: This intermediate undergoes reductive elimination to form the final C-C coupled product (an allene (B1206475) or an alkyne) and regenerate the Ni(0) catalyst.
Alternatively, some nickel-catalyzed reactions, particularly those involving alkyl halides, may proceed via a radical chain mechanism. nih.gov This can involve single-electron transfer (SET) steps, generating radical intermediates and cycling between Ni(I) and Ni(III) species. rsc.org The specific pathway is highly dependent on the ligands, substrates, and reaction conditions.
Advanced Analytical and Computational Studies of 3 Bromo 1 Butyne Systems
Spectroscopic Analysis of 3-Bromo-1-butyne Derivatives
Spectroscopic techniques are fundamental to elucidating the structure, bonding, and reactivity of molecules like this compound. By probing the interactions of the molecule with electromagnetic radiation, a wealth of information regarding its electronic and geometric structure can be obtained.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of this compound. While specific, experimentally verified high-resolution spectra for this compound are not detailed in the provided search results, its identity can be unequivocally confirmed by characteristic signals in both ¹H and ¹³C NMR spectra. chemodex.com The analysis of chemical shifts, coupling constants, and signal multiplicities allows for a complete assignment of all protons and carbons in the molecule.
The key expected features in the ¹H NMR spectrum would include a doublet for the methyl protons (CH₃), a multiplet for the methine proton (CHBr), and a singlet for the acetylenic proton (C≡CH). In the ¹³C NMR spectrum, four distinct signals would correspond to the four carbon atoms, with the carbon attached to the bromine atom appearing at a characteristic chemical shift. This detailed spectral fingerprint is crucial for distinguishing this compound from its isomers, such as 1-bromo-2-butyne (B41608) and 4-bromo-1-butyne (B1278893), which exhibit different spin systems and chemical shifts.
Table 1: Predicted NMR Data for this compound This table is based on typical chemical shifts for similar structural motifs.
| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity |
| ¹H | -C≡CH | ~2.0-3.0 | Singlet (s) |
| ¹H | -C H(Br)- | ~4.0-5.0 | Quartet (q) |
| ¹H | -CH ₃ | ~1.5-2.0 | Doublet (d) |
| ¹³C | -C ≡CH | ~80-90 | |
| ¹³C | -C≡C H | ~70-80 | |
| ¹³C | -C H(Br)- | ~30-40 | |
| ¹³C | -C H₃ | ~20-25 |
Advanced techniques such as imaging photoelectron photoion coincidence spectroscopy (iPEPICO) have provided profound insights into the dissociative photoionization dynamics of this compound. researchgate.netrsc.org These studies involve ionizing the molecule with vacuum ultraviolet (VUV) radiation and detecting the resulting electrons and ions in coincidence. researchgate.net This methodology allows for the preparation of internal energy-selected cations and the precise determination of their dissociation energies and pathways.
For this compound, the lowest energy fragmentation channel observed is the loss of a bromine atom (Br-loss). researchgate.netrsc.orgresearchgate.net The 0 K appearance energy (E₀), which is the minimum energy required to form the fragment ion from the neutral molecule at absolute zero, for this Br-loss channel has been determined to be 10.284 ± 0.010 eV. researchgate.netrsc.org Unlike its isomer 4-bromo-1-butyne, the this compound cation is not metastable, meaning it dissociates rapidly upon formation without a significant kinetic shift. researchgate.net
Photoelectron spectroscopy also reveals the adiabatic ionization energies, corresponding to the formation of the molecular ion in its different electronic states. For this compound, the energies for the first four electronic states have been measured with high precision. researchgate.net
Table 2: Ionization and Appearance Energies for this compound
| Measurement | Process | Value (eV) | Source |
| Adiabatic Ionization Energy (State 1) | C₄H₅Br → [C₄H₅Br]⁺ + e⁻ | 8.922 ± 0.008 | researchgate.net |
| Adiabatic Ionization Energy (State 2) | C₄H₅Br → [C₄H₅Br]⁺ + e⁻ | 9.851 ± 0.008 | researchgate.net |
| Adiabatic Ionization Energy (State 3) | C₄H₅Br → [C₄H₅Br]⁺ + e⁻ | 10.30 ± 0.02 | researchgate.net |
| Adiabatic Ionization Energy (State 4) | C₄H₅Br → [C₄H₅Br]⁺ + e⁻ | 10.82 ± 0.01 | researchgate.net |
| 0 K Appearance Energy (Br-loss) | C₄H₅Br → [C₄H₅]⁺ + Br + e⁻ | 10.284 ± 0.010 | researchgate.netrsc.org |
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing its molecular vibrations. uni-siegen.de Each vibrational mode corresponds to a specific motion of the atoms, such as stretching or bending of bonds.
For this compound, the IR and Raman spectra would display characteristic bands that confirm its structure. The most prominent and diagnostic vibrations include:
Acetylenic C-H Stretch: A sharp, strong absorption band typically appears around 3300 cm⁻¹ in the IR spectrum, characteristic of the C-H bond of a terminal alkyne.
C≡C Triple Bond Stretch: The carbon-carbon triple bond stretch is expected in the range of 2100–2260 cm⁻¹. This band is often of medium to weak intensity in the IR spectrum.
C-Br Stretch: The vibration associated with the carbon-bromine bond occurs at lower frequencies, typically in the 550–650 cm⁻¹ region of the IR spectrum.
A complete vibrational assignment can be supported by ab initio calculations, which predict the frequencies and intensities of the vibrational modes. researchgate.net These theoretical predictions are invaluable for assigning observed bands to specific molecular motions.
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Terminal Alkyne | ≡C-H Stretch | ~3300 |
| Alkyne | C≡C Stretch | ~2100 - 2260 |
| Bromoalkane | C-Br Stretch | ~550 - 650 |
Mass Spectrometry and Photoelectron Spectroscopy for Fragmentation Pathways and Ionization Energies
Computational Chemistry and Theoretical Investigations
Theoretical and computational chemistry provides a powerful complement to experimental studies, offering deep insights into the electronic structure, reaction mechanisms, and energetics of molecular systems.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties and reactivity of molecules. researchgate.net For systems involving this compound, DFT calculations, often using functionals like B3LYP, are employed to model reaction pathways, determine the geometries of transition states, and calculate activation energies. researchgate.net
In the context of its photoionization, DFT calculations have been crucial for interpreting experimental data. For instance, Franck-Condon factor calculations, which describe the probabilities of transitions between different vibrational states, were performed based on DFT and wave function theory to help assign the vibrational features observed in the photoelectron spectra of this compound. researchgate.net Furthermore, high-level computational methods such as G4 theory have been used to explore the potential energy surface of the [C₄H₅Br]⁺ cation and its isomers. researchgate.netrsc.org These calculations support experimental findings that the dissociation of the this compound cation leads to the formation of the linear CH₂CCCH₃⁺ ion, providing a detailed picture of the fragmentation mechanism at the molecular level. researchgate.netrsc.org
Quantum chemical calculations provide fundamental information about the electronic structure and inherent reactivity of this compound. High-level ab initio methods like G4 theory have been applied to determine the energetics of bromobutyne isomers and their corresponding radical cations. researchgate.netrsc.org These calculations are essential for understanding the relative stabilities of isomers and predicting the most likely products of chemical reactions.
For example, G4 calculations of the isomerization energies of neutral bromobutyne isomers were compared with the experimentally determined differences in their dissociative photoionization onsets. rsc.org The discrepancy found between the theoretical isomerization energies and the experimental energy differences indicated that the dissociation mechanism is more complex than a simple fragmentation to a common product ion, highlighting the role of the product ion's structure. rsc.org Theoretical studies also suggest that this compound, upon losing a bromine atom, rearranges to form the linear propargyl-type cation (CH₂CCCH₃⁺), which is a more stable structure. researchgate.netrsc.org Such computational investigations are critical for building accurate models of reaction dynamics that go beyond simple energetic considerations.
Molecular Dynamics Simulations for Conformational Analysis and Reaction Dynamics
Molecular dynamics (MD) simulations are powerful computational tools that provide a detailed, atomistic view of the time-dependent behavior of molecular systems. ebsco.com By solving Newton's equations of motion for a system of interacting atoms, MD simulations can map out the trajectories of molecules, revealing intricate details about their structural fluctuations and chemical processes. ebsco.comconcord.org For a molecule like this compound, MD simulations offer a virtual microscope to explore its conformational landscape and the dynamic pathways of its reactions, complementing experimental and quantum mechanical approaches.
Conformational Analysis
The conformational flexibility of this compound is primarily dictated by the rotation around the single bond connecting the chiral carbon (C3) and the adjacent methylene (B1212753) carbon (C2). This rotation governs the relative orientation of the bulky bromine atom and the ethynyl (B1212043) group, influencing the molecule's steric and electronic properties. MD simulations are uniquely suited to explore this dynamic behavior in detail.
In a typical MD study, the molecule is placed in a simulated environment, often a box of solvent molecules like water or acetonitrile, to mimic solution-phase conditions. The simulation then tracks the atomic positions over time (femtoseconds to nanoseconds), allowing for the statistical sampling of different conformations. mdpi.com The resulting trajectory can be analyzed to generate a potential energy surface (PES) as a function of the key dihedral angle (H-C≡C-C-Br). This surface reveals the energetically favored conformations (local minima) and the energy barriers that separate them.
While specific MD studies focusing exclusively on the conformational analysis of this compound are not extensively documented in the literature, insights can be drawn from computational studies on its isomers. For instance, DFT calculations on 4-bromo-1-butyne have been used to determine the energy differences and rotational barriers between its staggered and eclipsed conformers. rsc.org A similar MD approach for this compound would elucidate its preferred rotamers and the timescale of interconversion between them, providing crucial information about its average structure and dynamic behavior in different environments.
Reaction Dynamics
MD simulations are also invaluable for studying the mechanisms of chemical reactions at an atomic level. concord.org For this compound, which can undergo reactions like nucleophilic substitution at the chiral center or addition to the alkyne, MD can model the entire reactive event. This is often achieved using reactive force fields or quantum mechanics/molecular mechanics (QM/MM) methods, where the reacting species are treated with higher-level quantum mechanics while the surrounding solvent is modeled with classical mechanics. nih.gov
This approach allows researchers to visualize the approach of a reactant, the formation of the transition state, and the departure of the leaving group. For example, in a nucleophilic substitution reaction, an MD simulation could track the trajectory of an incoming nucleophile, map the free energy profile along the reaction coordinate, and identify the role of individual solvent molecules in stabilizing the transition state. This provides a level of mechanistic detail that is often inaccessible through experimental means alone. rsc.org
Furthermore, simulations can shed light on the dissociative photoionization of the this compound cation. researchgate.net Experimental and theoretical studies have shown that upon ionization, the C4H5Br+ ion undergoes Br-loss. rsc.orgresearchgate.net Born-Oppenheimer molecular dynamics simulations can, in principle, be used to explore the potential energy surface of the ion and identify the pathways leading to fragmentation, such as the formation of the linear CH2CCCH3+ ion. rsc.orgresearchgate.net
The table below outlines typical parameters that would be employed in a molecular dynamics simulation designed to study the conformational dynamics of this compound in a solvent.
Table 1: Representative Parameters for a Molecular Dynamics Simulation of this compound
| Parameter | Typical Value/Setting | Purpose |
|---|---|---|
| Force Field | GAFF (General AMBER Force Field) or CGenFF | Defines the potential energy function, describing bonded and non-bonded interactions between atoms. |
| Solvent Model | TIP3P Water or Acetonitrile (ACN) | Provides a realistic environment to study solution-phase behavior. |
| System Size | ~3000-5000 solvent molecules | Ensures the central molecule does not interact with its periodic images and that bulk solvent properties are represented. |
| Temperature | 298 K (25 °C) | Simulates room temperature conditions. Controlled by a thermostat (e.g., Nosé-Hoover). |
| Pressure | 1 atm | Simulates atmospheric pressure conditions. Controlled by a barostat (e.g., Parrinello-Rahman). |
| Time Step | 1 - 2 fs | The interval between successive steps in the integration of equations of motion; must be small enough to capture the fastest vibrations (e.g., C-H bonds). |
| Simulation Length | 50 - 200 ns | Determines the extent of conformational sampling; longer simulations provide better statistical accuracy for slower processes. |
| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant Number of particles, Pressure, and Temperature, mimicking typical laboratory conditions. |
Research Applications and Future Directions of 3 Bromo 1 Butyne in Chemical Sciences
3-Bromo-1-butyne as a Key Building Block for Complex Organic Molecules
This compound is a versatile chemical compound that serves as a fundamental building block in the synthesis of a wide array of complex organic molecules. chemodex.comscbt.com Its unique structure, featuring both a terminal alkyne and a bromine atom, allows for a diverse range of chemical transformations, making it a valuable reagent in various fields of chemical research.
Precursor in Natural Product Synthesis Research
The synthesis of natural products often involves intricate molecular architectures. This compound's reactivity makes it an important intermediate in the construction of these complex structures. The Cadiot-Chodkiewicz coupling, a key reaction for forming carbon-carbon bonds, utilizes haloalkynes like this compound to create unsymmetrical diynes, which are structural motifs found in numerous biologically active natural products. rsc.orgnih.gov This reaction has been instrumental in the synthesis of various polyyne natural products. nih.gov
Synthesis of Advanced Intermediates for Pharmaceutical Development
In the realm of pharmaceutical development, this compound and its isomers are utilized in the synthesis of advanced intermediates for various therapeutic agents. fishersci.fifishersci.at For instance, its isomer, 4-bromo-1-butyne (B1278893), is a precursor in the synthesis of agrochemicals and has shown potential in inhibiting the growth of certain cancer cells. biosynth.com The reactivity of the bromo-butyne scaffold allows for its incorporation into larger, more complex molecules with potential therapeutic applications. biosynth.com
Construction of Diynes and Polyynes for Synthetic Utility
The construction of diynes and polyynes is a significant area of research due to their unique electronic and optical properties. rsc.org The Cadiot-Chodkiewicz coupling reaction is a primary method for synthesizing unsymmetrical diynes, where a terminal alkyne reacts with a 1-haloalkyne, such as this compound, in the presence of a copper catalyst. rsc.orgalfa-chemistry.com This reaction is crucial for creating molecules with extended conjugated systems. rsc.org
Several factors can influence the efficiency of this coupling reaction, including the nature of the base, the solvent, and the reaction temperature. rsc.org Modifications to the classical Cadiot-Chodkiewicz conditions, such as the use of co-catalysts like palladium, have been developed to improve yields and selectivity. rsc.org A convenient method involves the in-situ generation of volatile bromoalkynes from dibromoolefin precursors, which are then immediately used in copper-catalyzed coupling reactions. nih.gov This approach avoids the handling of potentially hazardous low molecular weight bromoalkynes. nih.gov
Interactive Table: Key Reactions Involving this compound and its Isomers
| Reaction Name | Reactants | Product Type | Key Features |
| Cadiot-Chodkiewicz Coupling | Terminal alkyne, 1-Haloalkyne (e.g., this compound) | Unsymmetrical Diyne | Copper-catalyzed cross-coupling. rsc.orgalfa-chemistry.com |
| Glaser-Hay Coupling | Terminal alkynes | Symmetrical Diyne | Used for preparing and purifying conjugated alkynes. mdpi.com |
| In-situ Bromoalkyne Generation | Dibromoolefin | 1-Bromo-1-alkyne | Eliminates the need to handle volatile bromoalkynes directly. nih.gov |
Contributions to Materials Science Research
The unique chemical properties of this compound also lend themselves to applications in materials science, particularly in the development of novel polymers and specialty chemicals.
Applications in Polymer and Supramolecular Chemistry
The Cadiot-Chodkiewicz coupling, which heavily relies on precursors like this compound, is a key step in the synthesis of polymers and supramolecular structures. rsc.org The resulting diyne and polyyne motifs can be incorporated into polymer backbones to create materials with interesting electronic and optical properties. These conjugated systems are essential for the development of advanced materials used in electronics and optics. rsc.org
Development of Specialty Chemicals with Tailored Properties
This compound and its derivatives are employed in the production of specialty chemicals. The ability to introduce the butynyl group into various molecular frameworks allows for the tailoring of chemical properties to suit specific applications. This versatility makes it a valuable tool for creating new molecules with desired functionalities.
Interdisciplinary Research with this compound
The unique chemical properties of this compound, particularly the presence of both a reactive bromine atom and a terminal alkyne, make it a valuable tool in various interdisciplinary research fields. Its ability to participate in a diverse range of chemical transformations allows for its application in complex biological systems and the development of novel materials.
This compound and its derivatives have been investigated for their potential to modulate enzyme activity, often acting as inhibitors. The terminal alkyne group can play a crucial role in the binding and inactivation of enzymes. nih.gov For instance, acetylenes can be converted by enzymes into reactive allenes, which can then covalently modify the enzyme, leading to irreversible inhibition. nih.gov This "suicide inhibition" mechanism is a powerful strategy in drug design.
One area of focus has been the inhibition of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. researchgate.net In one study, a xanthone (B1684191) derivative incorporating a butyne moiety, synthesized from this compound, demonstrated inhibitory activity against AChE. researchgate.net The specific derivative, 1-Hydroxy-3-(but-3-yn-2-yloxy)-9H-xanthen-9-one, was synthesized from 1,3-dihydroxyxanthone and this compound and showed moderate to good inhibitory effects. researchgate.net
The reactivity of the bromine atom allows for nucleophilic substitution, enabling the attachment of the butyne functionality to various molecular scaffolds, thereby creating probes to investigate biological pathways. The alkyne group itself can serve as a reactive handle for "click chemistry" reactions, allowing for the labeling and visualization of biological molecules.
Table 1: Examples of this compound in Enzyme Modulation Studies
| Derivative/Application | Target Enzyme | Research Focus |
|---|---|---|
| 1-Hydroxy-3-(but-3-yn-2-yloxy)-9H-xanthen-9-one | Acetylcholinesterase (AChE) | Inhibition for potential Alzheimer's disease treatment. researchgate.net |
| General Acetylenic Compounds | Various, including β-hydroxydecanoyl thioester dehydrase | Suicide inhibition via enzymatic conversion to reactive allenes. nih.gov |
The application of this compound extends into neuropharmacological research, where it serves as a building block for synthesizing compounds with potential therapeutic applications for neurological disorders. glpbio.com Its utility is demonstrated in the synthesis of derivatives targeting key components of the nervous system.
For example, derivatives of nipecotic acid, a known inhibitor of the GABA transporter 1 (GAT1), have been synthesized using bromoalkynes like 4-bromo-1-butyne for the development of PET imaging agents. acs.org Although this study used a constitutional isomer of this compound, the synthetic principles highlight the value of the bromoalkyne functionality in creating tools for neuroscience research. The ability to introduce an alkyne group into a neurologically active scaffold opens up possibilities for further modification and labeling.
Furthermore, the development of inhibitors for enzymes like acetylcholinesterase, as mentioned previously, is a significant area of neuropharmacological research where this compound derivatives have been explored. researchgate.net
Studies on Enzyme Modulation and Biological Pathway Probing
Emerging Methodologies and Untapped Potential
The versatility of this compound continues to inspire the development of new synthetic methods and its exploration in cutting-edge research areas. Its unique reactivity offers opportunities for innovation in catalysis, bio-inspired chemistry, and multidisciplinary collaborations.
This compound is a valuable reagent in the development of novel synthetic methodologies, particularly in the realm of metal-catalyzed cross-coupling reactions. It has been utilized in cascade reactions, where multiple transformations occur in a single pot, leading to the efficient synthesis of complex molecules.
One such example is a palladium-catalyzed cascade reaction involving a Sonogashira coupling, nucleophilic substitution, and β-elimination. researchgate.net In this process, this compound reacts with an aryl iodide to form a conjugated enyne, a valuable structural motif in organic synthesis. researchgate.net The optimization of this reaction involved screening different catalysts, bases, and solvents to achieve high yields. researchgate.net
The development of new catalytic systems that can selectively activate either the C-Br bond or the alkyne functionality of this compound is an active area of research. Such catalysts would allow for greater control over its reactivity and expand its synthetic utility. For instance, hydroboration of 1-bromo-1-alkynes followed by migratory insertion and further reactions has been used to create stereodefined trisubstituted alkenes. nih.gov
Table 2: Catalytic Systems for Reactions Involving Bromoalkynes
| Reaction Type | Catalyst System | Substrate Example | Product Type |
|---|---|---|---|
| Cascade (Sonogashira coupling/nucleophilic substitution/β-elimination) | PdCl2(PPh3)2 / CuI / Triethylamine | This compound and 3-chloro-4-fluoroiodobenzene | Conjugated enyne. researchgate.net |
| Cadiot-Chodkiewicz cross-coupling | Cu/Pd catalysts | 1-Bromoacetylenes and terminal alkynes | Unsymmetrical 1,3-diynes. rsc.org |
| Hydroboration/Migratory Insertion | Br2BH followed by Me2Zn | 1-Bromo-1-hexyne | (Z)-Trisubstituted alkenes. nih.gov |
The concept of bio-inspired synthesis, which mimics enzymatic transformations to achieve high selectivity and efficiency, represents a promising future direction for the application of this compound. Its potential use in biomimetic cyclizations and rearrangements could lead to the synthesis of natural product-like molecules with interesting biological activities.
More established is the role of terminal alkynes, and by extension this compound, in bioorthogonal chemistry. acs.org This field involves chemical reactions that can occur in living systems without interfering with native biochemical processes. researchgate.net The alkyne group is a key functional group for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent "click" reaction. snmjournals.org
By incorporating the butynyl group into biomolecules or probes, researchers can use CuAAC for applications such as:
Protein labeling and visualization: Attaching a fluorescent dye or affinity tag to a target protein.
Drug delivery: Conjugating a drug molecule to a targeting vector.
Glycan engineering: Studying the role of carbohydrates in biological processes.
The synthesis of chelating agents functionalized with an alkyne group using bromoalkynes has been demonstrated, paving the way for the development of radiolabeled agents for imaging applications through click chemistry. snmjournals.org
The unique reactivity of this compound opens doors to a wide range of multidisciplinary research opportunities.
In materials science , this compound can be used as a monomer or cross-linking agent in the synthesis of novel polymers with tailored properties. The alkyne functionality can be polymerized or used for post-polymerization modification, while the bromine atom can be substituted to introduce other functional groups. Its use in the functionalization of metal-organic frameworks (MOFs) has been explored, although with some challenges. preprints.org For example, attempts to functionalize Al-MIL-101-NH2 with 4-bromo-1-butyne were unsuccessful, possibly due to an elimination reaction catalyzed by the MOF itself. preprints.org
In chemical biology , beyond the applications mentioned above, this compound can be used to synthesize photoaffinity probes. These molecules can be used to identify the protein targets of a bioactive compound by forming a covalent bond upon photoactivation.
The development of diversity-oriented synthesis strategies utilizing this compound as a versatile building block could lead to the rapid generation of large libraries of complex molecules for high-throughput screening in drug discovery and other areas. thieme-connect.com The ability to participate in various cycloaddition reactions, such as the Diels-Alder reaction, further expands its potential in creating diverse molecular architectures. researchgate.netresearchgate.net
Q & A
Q. What statistical methods are suitable for analyzing variability in spectroscopic data?
- Methodological Answer : Apply multivariate analysis (e.g., PCA) to NMR or IR datasets to identify outlier spectra. Bootstrap resampling can quantify confidence intervals for peak assignments. Machine learning models (e.g., convolutional neural networks) may automate pattern recognition in large datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
